tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.86 g/mol . This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-(benzylamino)piperidine-1-carboxylate with hydrochloric acid. The synthetic route generally includes the following steps:
Formation of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate: This involves the reaction of tert-butyl piperidine-1-carboxylate with benzylamine under suitable reaction conditions.
Conversion to Hydrochloride Salt: The tert-butyl 3-(benzylamino)piperidine-1-carboxylate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is extensively used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride can be compared with similar compounds such as:
tert-Butyl 3-(methylamino)piperidine-1-carboxylate hydrochloride: This compound has a similar structure but with a methyl group instead of a benzyl group.
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate: Another similar compound with different substitution patterns on the piperidine ring.
tert-Butyl 3-oxopiperidine-1-carboxylate: This compound has an oxo group instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various research applications.
Properties
IUPAC Name |
tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWKBEKMLAIZEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660828 |
Source
|
Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203127-48-3 |
Source
|
Record name | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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